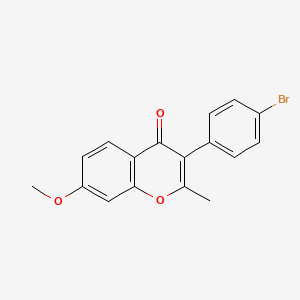
4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylaniline (3,4-DMA) is a primary arylamine . It is a crystalline solid at normal temperature and is considered an important raw material for vitamin B2 . It is mainly used as a dye intermediate and for organic synthesis .
Synthesis Analysis
3,4-Dimethylaniline has been used to study the electron donor-acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline, in chloroform and dichloromethane . It can also be used for reactions with MoO (X)2 (dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) in methanol to form ionic imido complexes .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethylaniline is C8H11N . It is an aniline family member in which the hydrogen atom at the 3,4 position is substituted by a methyl group .
Chemical Reactions Analysis
3,4-Dimethylaniline has been used in the study of adsorption mechanisms. The isotherm studies confirmed that the adsorption of 3,4-DMA on both BC and BC-TiO2 composite agrees with the Langmuir and Toth adsorption models .
Physical And Chemical Properties Analysis
3,4-Dimethylaniline has a molecular weight of 121.18 g/mole . It is slightly soluble in water and soluble in alcohol . The melting point is 49-51 °C .
科学的研究の応用
Cardiotonic Activity
Research on quinazolinones has demonstrated their potential in cardiotonic applications. For instance, studies have highlighted the synthesis and positive inotropic activity of 2(1H)-quinazolinones, which include modifications at the quinazoline nucleus. These compounds have shown to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and exhibit positive inotropic activity, with some analogs displaying significant potency comparable to established cardiotonics (Bandurco et al., 1987).
Antimicrobial Agents
Quinazolinone derivatives have been explored for their antimicrobial properties. A study on the synthesis of quinazolin-4(3H)-one derivatives highlighted their potential as potent antibacterial agents. These compounds were synthesized using green chemistry principles, emphasizing efficiency, cost-effectiveness, and environmental friendliness. The derivatives showed significant antimicrobial activity against a variety of pathogenic strains, indicating their potential in addressing antibiotic resistance (Norouzi et al., 2022).
Cytotoxic Activity
The cytotoxic activity of quinazolinone derivatives against cancer cell lines has also been a focus of research. Studies have synthesized and evaluated novel quinazolinone derivatives for their potential as anticancer agents. These compounds have shown promising cytotoxic activity in various cancer cell lines, suggesting their utility in the development of new therapeutic agents (Poorirani et al., 2018).
Synthetic Methods and Biological Importance
The versatility of the quinazolinone scaffold in medicinal chemistry is well-documented. A review of recent advances in quinazolinone syntheses has highlighted various strategies and routes for creating these compounds, emphasizing their broad spectrum of biological activities. This includes roles in antimalarial, antitumor, anticonvulsant, and anti-inflammatory applications, showcasing the quinazolinone framework's potential in drug discovery (He et al., 2014).
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-dimethylaniline with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one followed by the addition of sulfur to form the desired product.", "Starting Materials": [ "3,4-dimethylaniline", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "Sulfur" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide to form the intermediate 4-(3,4-dimethylanilino)-6,7-dimethoxyquinazoline-2-one.", "Step 2: Sulfur is added to the reaction mixture and the reaction is heated to form the desired product, 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione.", "Step 3: The product is purified by recrystallization or column chromatography to obtain a pure compound." ] } | |
CAS番号 |
901721-27-5 |
分子式 |
C18H19N3O2S |
分子量 |
341.43 |
IUPAC名 |
4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |
InChIキー |
ZOIMFIZZMJZRTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)

![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2537074.png)
![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)


![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)
![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)